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molecular formula C9H16N2 B046681 1,8-Diazabicyclo[5.4.0]undec-7-ene CAS No. 6674-22-2

1,8-Diazabicyclo[5.4.0]undec-7-ene

Cat. No. B046681
M. Wt: 152.24 g/mol
InChI Key: GQHTUMJGOHRCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06020523

Procedure details

A round-bottom reaction flask (25 ml) equipped with a magnetic stirrer was fitted with a septum and a cool-trap condenser. It was charged with C60 (NO2). (100 mg) and tetrahydrofuran (15 ml). The solution was added 4-aminobenzylphosphonic acid (150 mg) in tetrahydrofuran (5 ml) and treated under sonication conditions for 30 min at ambient temperatures. At the end of reaction, suspended solids in the solution were separated by a centrifuge technique and repeatedly washed with tetrahydrofuran and acetone. The resulting brown solids were dried in vacuum at 40° C. to afford the corresponding 4-aminobenzylphosphonic acid derivatives of C60, C60 [--NHC6H4CH2P(=O) (OH)3 ]n, (95 mg) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 400 mg).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([CH2:6][P:7](=[O:10])([OH:9])[OH:8])=[CH:4][CH:3]=1>O1CCCC1>[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([CH2:6][P:7](=[O:8])([OH:10])[OH:9])=[CH:4][CH:3]=1.[N:1]12[CH2:2][CH2:3][CH2:4][N:1]=[C:2]1[CH2:12][CH2:11][CH2:5][CH2:4][CH2:3]2

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
NC1=CC=C(CP(O)(O)=O)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A round-bottom reaction flask (25 ml) equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
was fitted with a septum and a cool-trap condenser
ADDITION
Type
ADDITION
Details
It was charged with C60 (NO2)
ADDITION
Type
ADDITION
Details
treated under sonication conditions for 30 min at ambient temperatures
Duration
30 min
CUSTOM
Type
CUSTOM
Details
At the end of reaction
CUSTOM
Type
CUSTOM
Details
were separated by a centrifuge technique
WASH
Type
WASH
Details
repeatedly washed with tetrahydrofuran and acetone
CUSTOM
Type
CUSTOM
Details
The resulting brown solids were dried in vacuum at 40° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(CP(O)(O)=O)C=C1
Name
Type
product
Smiles
N12CCCCCC2=NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 983.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06020523

Procedure details

A round-bottom reaction flask (25 ml) equipped with a magnetic stirrer was fitted with a septum and a cool-trap condenser. It was charged with C60 (NO2). (100 mg) and tetrahydrofuran (15 ml). The solution was added 4-aminobenzylphosphonic acid (150 mg) in tetrahydrofuran (5 ml) and treated under sonication conditions for 30 min at ambient temperatures. At the end of reaction, suspended solids in the solution were separated by a centrifuge technique and repeatedly washed with tetrahydrofuran and acetone. The resulting brown solids were dried in vacuum at 40° C. to afford the corresponding 4-aminobenzylphosphonic acid derivatives of C60, C60 [--NHC6H4CH2P(=O) (OH)3 ]n, (95 mg) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 400 mg).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([CH2:6][P:7](=[O:10])([OH:9])[OH:8])=[CH:4][CH:3]=1>O1CCCC1>[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([CH2:6][P:7](=[O:8])([OH:10])[OH:9])=[CH:4][CH:3]=1.[N:1]12[CH2:2][CH2:3][CH2:4][N:1]=[C:2]1[CH2:12][CH2:11][CH2:5][CH2:4][CH2:3]2

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
NC1=CC=C(CP(O)(O)=O)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A round-bottom reaction flask (25 ml) equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
was fitted with a septum and a cool-trap condenser
ADDITION
Type
ADDITION
Details
It was charged with C60 (NO2)
ADDITION
Type
ADDITION
Details
treated under sonication conditions for 30 min at ambient temperatures
Duration
30 min
CUSTOM
Type
CUSTOM
Details
At the end of reaction
CUSTOM
Type
CUSTOM
Details
were separated by a centrifuge technique
WASH
Type
WASH
Details
repeatedly washed with tetrahydrofuran and acetone
CUSTOM
Type
CUSTOM
Details
The resulting brown solids were dried in vacuum at 40° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(CP(O)(O)=O)C=C1
Name
Type
product
Smiles
N12CCCCCC2=NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 983.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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